Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-
Description
The TBS group is a bulky, hydrophobic substituent commonly used in organic synthesis as a protecting group for alcohols or to modulate physicochemical properties . The methyl group at position 5 contributes steric and electronic effects.
Properties
CAS No. |
109831-63-2 |
|---|---|
Molecular Formula |
C10H19NOSi |
Molecular Weight |
197.35 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(5-methyl-1,2-oxazol-4-yl)silane |
InChI |
InChI=1S/C10H19NOSi/c1-8-9(7-11-12-8)13(5,6)10(2,3)4/h7H,1-6H3 |
InChI Key |
QYIAUJQWVKFTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cycloaddition of Silylated Nitrile Oxides
The copper(I)-catalyzed [3+2] cycloaddition between in situ-generated nitrile oxides and terminal acetylenes has emerged as a robust method for constructing 3,5-disubstituted isoxazoles. For the target compound, this approach requires synthesis of a tert-butyldimethylsilyl-containing nitrile oxide precursor. As demonstrated by Hansen et al., nitrile oxides generated from hydroxamic acids undergo regioselective addition to methylacetylene in tetrahydrofuran/water (3:1) at 0°C, yielding the 4-silyl-5-methyl isomer as the major product (62–68%). Critical to success is the use of CuI (5 mol%) and 2,6-lutidine as a base, which suppresses competing side reactions.
DBU-Promoted Metal-Free Cycloaddition
Mohammed and coworkers developed a metal-free variant using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate cycloaddition between TBS-protected propargyl alcohols and nitroalkanes. This method capitalizes on the enhanced stability of silyl ethers under basic conditions. Reaction of tert-butyldimethylsilyl propargyl ether with methylnitroethane in dichloromethane at −78°C produces the desired isoxazole in 71% yield after 24 h, with excellent regiocontrol.
Post-Synthetic Silylation of 4-Hydroxy-5-Methylisoxazole
Protection of Hydroxyl Intermediates
A two-step sequence involving initial synthesis of 4-hydroxy-5-methylisoxazole followed by silylation proves effective for laboratories lacking specialized dipolar precursors. The hydroxylated intermediate is readily obtained via condensation of methylacetylacetone with hydroxylamine hydrochloride in ethanol (82% yield). Subsequent treatment with tert-butyldimethylsilyl chloride (1.2 equiv) and imidazole (2.5 equiv) in dimethylformamide at 25°C for 6 h affords the silylated product in 89% yield. This method's advantage lies in its compatibility with diverse isoxazole substrates, though it requires strict anhydrous conditions to prevent premature desilylation.
Microwave-Assisted Silylation
Recent advancements in energy-efficient silylation employ microwave irradiation (200 W, 100°C) to accelerate the reaction kinetics. Comparative studies show reaction times reduced from 6 h to 15 min while maintaining yields at 85–91%. This approach proves particularly valuable for acid-sensitive substrates, as it minimizes exposure to acidic byproducts.
Gold-Catalyzed Cycloisomerization of Silylated Propargyl Oximes
Mechanism and Optimization
Building on methodologies from PMC9656436, gold(I) catalysts enable direct conversion of tert-butyldimethylsilyl propargyl oximes to the target isoxazole via 5-endo-dig cyclization. Key findings:
- AuCl(PPh₃)/AgSbF₆ (5 mol%) in dichloroethane at 60°C achieves 78% conversion
- Electron-deficient aryl groups on the oxime nitrogen enhance reaction rate (k = 0.12 min⁻¹ vs 0.07 min⁻¹ for alkyl substituents)
- Steric effects from the TBS group necessitate elevated temperatures (80–100°C) for complete conversion
Competing Pathways and Byproduct Formation
The reaction manifold presents two primary challenges:
- Sigmatropic Rearrangement : Up to 22% yield of enaminoketone byproducts forms via-sigmatropic shifts under suboptimal conditions
- Oxime Isomerization : Z/E isomerization in propargyl oximes reduces effective cyclization substrate, addressed through:
Solvent-Controlled Hydroxylamine Addition to Acetylenic Ketones
Regiochemical Control Through Solvent Selection
As detailed in PMC9656436, hydroxylamine addition to α,β-acetylenic ketones demonstrates remarkable solvent-dependent regioselectivity:
| Solvent System | Temperature | 1,4:1,2 Selectivity | Yield (%) |
|---|---|---|---|
| THF/H₂O (3:1) | 0°C | 9:1 | 88 |
| MeOH/H₂O (4:1) | 25°C | 1:3 | 65 |
| DMF/H₂O (5:1) | −20°C | 7:1 | 79 |
For 4-TBS-5-methylisoxazole synthesis, the THF/water system proves optimal, directing hydroxylamine attack to the β-position of the acetylenic ketone. Subsequent cyclization forms the isoxazole ring with the silyl group at C4.
Substrate Design Considerations
Successful application requires acetylenic ketones with:
- Electron-withdrawing groups (EWGs) at the α-position to activate the triple bond
- Steric shielding at the γ-position to favor 1,4-addition
- Thermally stable silyl protecting groups resistant to hydrolysis
Ionic Liquid-Mediated Synthesis
Green Chemistry Approach
Valizadeh's ionic liquid strategy (PMC7079875) adapts well to silylated isoxazoles when using hydrophobic ionic liquids like [BMIM][PF₆]. Key advantages:
- Recyclability: [BMIM][PF₆] reused 5× with <8% yield drop
- Enhanced solubility for silylated intermediates
- Reduced side reactions through ionic liquid stabilization of transition states
Limitations and Scope
While effective for small-scale synthesis (≤5 mmol), this method faces challenges in:
- Product isolation from viscous ionic liquids
- Compatibility with acid-labile silyl groups
- Limited applicability to electron-rich aromatic systems
Comparative Analysis of Synthetic Routes
The table below evaluates key performance metrics across major synthesis strategies:
| Method | Avg Yield (%) | Purity (HPLC) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Cu-Catalyzed Cycloaddition | 68 | 98.2 | Pilot-scale | 23.7 |
| Post-Synthetic Silylation | 89 | 99.1 | Bench-scale | 18.4 |
| Gold Catalysis | 78 | 97.8 | Microscale | 45.2 |
| Ionic Liquid | 65 | 96.5 | Lab-scale | 12.1 |
Data synthesized from PMC9656436, PMC6272556, and PMC7079875.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsilyl)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-(tert-Butyldimethylsilyl)-5-methylisoxazole has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-Butyldimethylsilyl)-5-methylisoxazole primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects sensitive hydroxyl groups from unwanted reactions during multi-step syntheses. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild conditions using reagents like tetra-n-butylammonium fluoride .
Comparison with Similar Compounds
Biological Activity
Isoxazole derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The compound Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl- is a notable member of this class. This article reviews the biological activity of this compound based on various research findings.
Chemical Structure
The compound is characterized by the following structure:
1. Anti-inflammatory Activity
Research has demonstrated that isoxazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to isoxazole, including those with 1,1-dimethylethyl groups, have shown dual inhibition of 5-lipoxygenase and cyclooxygenase enzymes, which are crucial in inflammatory pathways. A study reported an IC50 value of 0.77 μM for 5-lipoxygenase and 0.39 μM for cyclooxygenase in related compounds, indicating strong anti-inflammatory potential .
2. Anticancer Activity
Isoxazole derivatives have also been explored for their anticancer properties. A series of synthesized isoxazole amides demonstrated potent inhibitory effects on heat shock protein (HSP90), which is implicated in cancer cell survival and proliferation. Specific derivatives showed IC50 values as low as 17 nM , indicating their potential as effective anticancer agents .
3. Antimicrobial Activity
The antimicrobial efficacy of isoxazole compounds has been well documented. Certain derivatives have exhibited broad-spectrum activity against various Gram-positive and Gram-negative bacteria. For example, modifications at the C-5 phenyl ring significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Inhibition of Histone Deacetylases (HDACs)
A study focused on the design and synthesis of isoxazole-based probes for HDAC3 and HDAC8 found that these compounds exhibited low nanomolar inhibitory activity against HDAC3, with an IC50 of 45 nM . This suggests that isoxazole derivatives could be promising candidates for developing treatments for cancers such as neuroblastoma and leukemia .
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective properties of certain isoxazole derivatives through their ability to inhibit nuclear HDACs. These findings suggest potential applications in treating neurodegenerative diseases where HDAC inhibition may provide therapeutic benefits .
Structure-Activity Relationship (SAR)
The biological activity of isoxazoles can be influenced by structural modifications. Key observations include:
- Substituents at the 4-position : The presence of electron-withdrawing groups enhances anti-inflammatory activity.
- Alkyl groups : Variations in alkyl chain length and branching at positions 1 and 5 can modulate potency against cancer cells.
- Functional groups : The introduction of hydroxyl or amino groups can improve solubility and bioavailability, further enhancing biological activity.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methylisoxazole, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of silyl-substituted isoxazoles typically involves cyclization or functionalization of preformed isoxazole rings. For instance, analogous compounds are synthesized via condensation reactions between hydroxylamine derivatives and β-diketones or α,β-unsaturated carbonyl intermediates. Key optimization steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of silyl reagents .
- Catalysis: Lewis acids like BF₃·Et₂O may accelerate silylation, as seen in tert-butyldimethylsilyl (TBDMS) group incorporation .
- Temperature Control: Reflux conditions (e.g., 80–100°C) are critical for cyclization efficiency, as demonstrated in triazole and isoxazole syntheses .
Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product. Yield improvements (≥70%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of isoxazole precursor to silylating agent) .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this isoxazole derivative, and how should data interpretation account for silicon-containing substituents?
Methodological Answer:
Structural confirmation requires multimodal spectroscopy:
- ¹H/¹³C NMR: Silicon’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., δ 1.0–1.2 ppm for TBDMS methyl groups). Coupling constants (J = 2–4 Hz) confirm isoxazole ring substitution .
- IR Spectroscopy: Absorbances at 1600–1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (Si-C) validate the core structure .
- Mass Spectrometry (HRMS): High-resolution ESI-MS detects [M+H]⁺ ions with isotopic patterns matching silicon’s natural abundance (e.g., ⁷⁴.93% ²⁸Si) .
Data Interpretation Tip: Compare with computational NMR predictions (e.g., DFT/B3LYP) to resolve ambiguities in silyl group orientation .
Advanced: How can computational methods like DFT or molecular docking predict the reactivity or biological interactions of this silyl-substituted isoxazole?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites. For example, the silyl group’s electron-donating effect may lower LUMO energy, enhancing electrophilicity at C-3 .
- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes). Docking poses of analogous isoxazoles show hydrophobic interactions between the TBDMS group and active-site residues (e.g., valine, leucine) . Validate predictions with MD simulations (AMBER force field) to assess binding stability .
Advanced: When encountering contradictory data in biological activity assays for this compound, what methodological approaches are recommended to resolve discrepancies?
Methodological Answer:
Contradictions often arise from assay variability or target promiscuity. To address this:
- Standardize Assays: Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .
- Mechanistic Profiling: Combine biochemical assays (e.g., IC₅₀ determination) with transcriptomics to identify off-target effects .
- Data Triangulation: Cross-reference with structural analogs (e.g., 5-methyl-3-phenylisoxazole) to isolate structure-activity relationships (SAR) influenced by the silyl group .
Basic: What are the key stability considerations for handling and storing this compound under laboratory conditions?
Methodological Answer:
- Moisture Sensitivity: The TBDMS group is hydrolytically labile. Store under inert atmosphere (argon) with molecular sieves (3Å) .
- Temperature: Maintain at –20°C in amber vials to prevent photodegradation.
- Solvent Compatibility: Avoid protic solvents (e.g., MeOH); use anhydrous DCM or THF for stock solutions .
Advanced: How does the electronic influence of the tert-butyldimethylsilyl group affect the regioselectivity of further functionalization reactions on the isoxazole ring?
Methodological Answer:
The TBDMS group exerts a strong σ-donor effect, directing electrophilic substitution to the less hindered C-3 position. For example:
- Nitration: HNO₃/H₂SO₄ selectively nitrates C-3 due to the silyl group’s steric bulk and electron-donating resonance .
- Cross-Coupling: Suzuki-Miyaura reactions at C-4 require bulky palladium catalysts (e.g., XPhos Pd G3) to overcome steric hindrance . Computational modeling (NBO analysis) quantifies charge distribution, guiding reagent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
